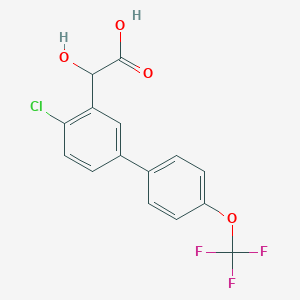
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with appropriate reagents to introduce the desired substituents. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary, but they often include key signaling cascades involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl-
- 8-(4-Aminobenzyl)-3-[2-(3-aminophenyl)ethyl]-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1-propyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
102587-80-4 |
|---|---|
Molecular Formula |
C17H21N5O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
8-(4-aminophenyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H21N5O2/c1-3-9-21-15-13(16(23)22(10-4-2)17(21)24)19-14(20-15)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,20) |
InChI Key |
OVKATKHCHDIEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


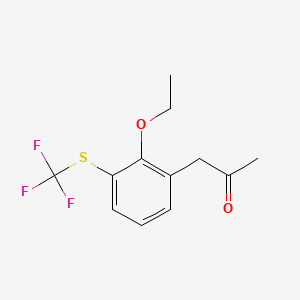


![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
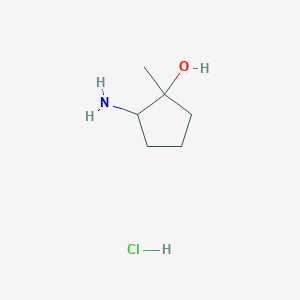

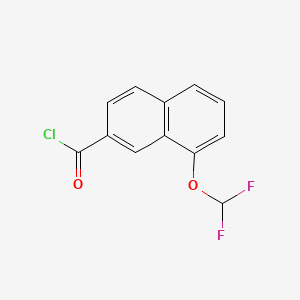
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
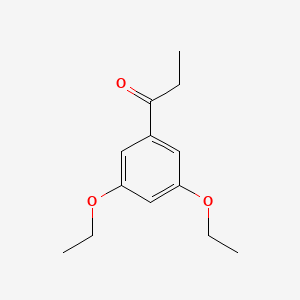
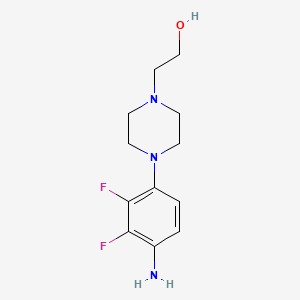
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)

